N-cyclohexyl-4-(4-nitrophenyl)-1-piperazinecarbothioamide
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Overview
Description
N-cyclohexyl-4-(4-nitrophenyl)-1-piperazinecarbothioamide is a member of piperazines.
Scientific Research Applications
Antimicrobial and Antiviral Activities
N-cyclohexyl-4-(4-nitrophenyl)-1-piperazinecarbothioamide has been investigated for its biological activities, particularly its antimicrobial and antiviral properties. Studies have shown that certain urea and carbothioamide derivatives, related to this compound, exhibit potent antimicrobial activity. For instance, Reddy et al. (2013) synthesized a series of these derivatives, revealing that specific compounds demonstrated significant antimicrobial effects (Reddy et al., 2013).
Therapeutic Potential in Tuberculosis Treatment
Another application of this compound is in the development of new drugs for treating drug-sensitive and drug-resistant tuberculosis. Macozinone, a compound structurally related to this compound, has shown promise in this area. Zhang and Aldrich (2019) provided a detailed analysis of Macozinone, highlighting its potential as an effective treatment against tuberculosis (Zhang & Aldrich, 2019).
Role in Positron Emission Tomography (PET) Radiotracers
Compounds structurally similar to this compound have been investigated for their use as PET radiotracers, particularly in the study of neurological and psychiatric disorders. García et al. (2014) developed derivatives that showed high affinity and selectivity for certain brain receptors, indicating their potential in PET imaging (García et al., 2014).
Conformational Analysis in Drug Design
This compound's structural characteristics have also been studied for their relevance in drug design. Plazzi et al. (1997) conducted a conformational analysis of a similar compound to understand its potential as a template in the design of new drugs (Plazzi et al., 1997).
Properties
Molecular Formula |
C17H24N4O2S |
---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
N-cyclohexyl-4-(4-nitrophenyl)piperazine-1-carbothioamide |
InChI |
InChI=1S/C17H24N4O2S/c22-21(23)16-8-6-15(7-9-16)19-10-12-20(13-11-19)17(24)18-14-4-2-1-3-5-14/h6-9,14H,1-5,10-13H2,(H,18,24) |
InChI Key |
IAFFAWSDWUDDKZ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1CCC(CC1)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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